molecular formula C27H18Cl2N4 B11120685 N-[(E)-(4-chlorophenyl)methylidene]-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine

Cat. No.: B11120685
M. Wt: 469.4 g/mol
InChI Key: BDIMWEKWLYGUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-chlorobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine to yield the final benzodiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which (E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its interaction with cellular proteins can lead to the inhibition of certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C27H18Cl2N4

Molecular Weight

469.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[6-[(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine

InChI

InChI=1S/C27H18Cl2N4/c28-21-7-1-18(2-8-21)16-30-23-11-5-20(6-12-23)27-32-25-14-13-24(15-26(25)33-27)31-17-19-3-9-22(29)10-4-19/h1-17H,(H,32,33)

InChI Key

BDIMWEKWLYGUGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N=CC5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.